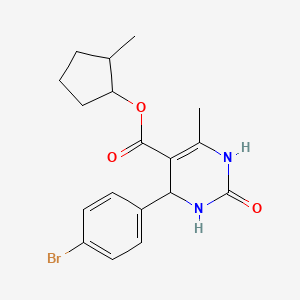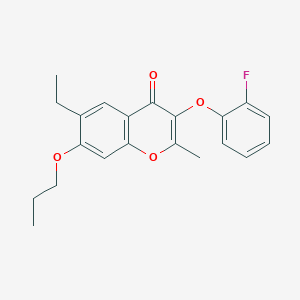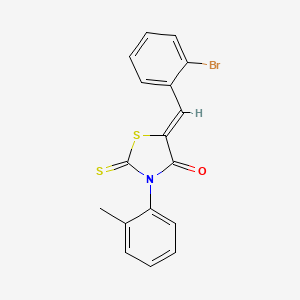![molecular formula C15H14N4O6S2 B5002210 N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5002210.png)
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide, commonly known as ACY-1215, is a small molecule inhibitor of the enzymes histone deacetylase 6 (HDAC6) and HDAC10. It has been studied extensively for its potential use in the treatment of various cancers and other diseases.
Wirkmechanismus
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide and HDAC10 are enzymes that play a role in the regulation of gene expression by removing acetyl groups from histone proteins. ACY-1215 inhibits these enzymes, leading to an increase in acetylation of histones and other proteins. This, in turn, can affect gene expression and cellular processes such as cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that ACY-1215 can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and survival of multiple myeloma cells. It has also been shown to have anti-inflammatory effects in animal models of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ACY-1215 is its specificity for N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide and HDAC10, which may reduce the risk of off-target effects. However, its potency and efficacy may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
Future research on ACY-1215 could focus on its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. It could also be studied for its potential use in other diseases, such as neurodegenerative disorders or viral infections. Further studies could also investigate the mechanisms underlying its anti-inflammatory effects and potential use in autoimmune disorders.
Synthesemethoden
The synthesis of ACY-1215 involves several steps, starting with the reaction of 4-nitro-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminosulfonylaniline to give the desired product.
Wissenschaftliche Forschungsanwendungen
ACY-1215 has been shown to have potential therapeutic applications in several diseases, including multiple myeloma, lymphoma, and autoimmune disorders. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-methoxy-3-nitro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S2/c1-25-13-7-2-9(8-12(13)19(21)22)14(20)18-15(26)17-10-3-5-11(6-4-10)27(16,23)24/h2-8H,1H3,(H2,16,23,24)(H2,17,18,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBXCHUKUFYEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[2-(tert-butylthio)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5002156.png)

![methyl 4-{[(2,4-dimethoxyphenyl)amino]methyl}benzoate](/img/structure/B5002170.png)
![4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5002181.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-{[5-(methoxymethyl)-2-furyl]methyl}piperidine](/img/structure/B5002185.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5002189.png)
![6-(cyclobutylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5002200.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002207.png)
![N-[4-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5002209.png)
![7-benzoyl-3,11-diphenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5002218.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(N-acetylacetamide)](/img/structure/B5002231.png)